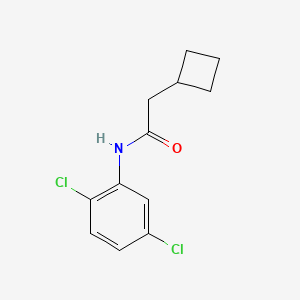

![molecular formula C15H23NO2 B5545746 4-(1-氮杂环戊基)-1-氧杂螺[4.5]癸-3-烯-2-酮](/img/structure/B5545746.png)

4-(1-氮杂环戊基)-1-氧杂螺[4.5]癸-3-烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar spiropyran compounds involves multi-step chemical reactions, starting from basic chemical reagents like 4-aminophenol, α-glycolic acid, or lactic acid. A key step in the synthesis of novel spiropyran derivatives is the metal-catalyzed oxidative cyclization, which is critical for constructing the spiro framework. This method has been applied to create compounds with moderate to potent activity against various cancer cell lines, indicating the utility of such synthetic routes in generating biologically active molecules (Yang et al., 2019).

Molecular Structure Analysis

The molecular structure of spiropyran derivatives has been characterized through techniques such as single-crystal X-ray diffraction. This method revealed that the molecules typically feature planar furan rings, chair conformation cyclohexane rings, and benzene rings, with these components adopting specific spatial arrangements to form the overall structure (Wang et al., 2011).

Chemical Reactions and Properties

Spiropyran compounds can undergo various chemical reactions, including condensation and bromocyclization, to synthesize novel derivatives with potential biological activities. For instance, oxidative spiro-bromocyclization has been used to introduce bromo and other substituents into the spiropyran ring, enhancing its reactivity and leading to compounds with high efficiency and excellent tolerance of functional groups (He & Qiu, 2017).

科学研究应用

奥沙普秦:药效学和药代动力学特性

奥沙普秦是一种非甾体抗炎药 (NSAID),在研究新型化合物的药效学和药代动力学特性方面具有相似的作用。它用于治疗疼痛性风湿性和炎症性疾病,突出了在医学应用中了解化学化合物的治疗功效和副作用的重要性 (P. A. Todd & R. N. Brogden, 2012)。

1,3,4-恶二唑衍生物:治疗价值

1,3,4-恶二唑衍生物以其广泛的药用价值而闻名,它提供了一个示例,说明化合物的结构特征如何影响其与酶和受体的结合,从而导致不同的生物活性。该领域的研究所支持探索多种疾病的治疗潜力,为药物开发的合理设计提供见解 (G. Verma 等,2019)。

确定抗氧化活性的分析方法

了解化学化合物的抗氧化能力对于评估其潜在的治疗作用至关重要。各种分析方法,如 ORAC、FRAP 和 DPPH,用于量化抗氧化活性,突出了分析方法在研究和开发新药中的重要性 (I. Munteanu & C. Apetrei, 2021)。

基于氮杂环戊烷的化合物:药学意义

基于氮杂环戊烷的结构单元由于其结构多样性和药理特性而具有特殊意义。这篇综述重点介绍了在各种治疗应用(包括抗癌、抗阿尔茨海默氏症和抗菌剂)中开发毒性较低、成本效益高且活性很强的含氮杂环戊烷类似物。基于氮杂环戊烷的化合物的探索强调了化学结构在新治疗剂发现中的重要性 (高锋·查等,2019)。

属性

IUPAC Name |

4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVOZZRGIMQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=O)OC23CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331728 |

Source

|

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24801328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

CAS RN |

275363-22-9 |

Source

|

| Record name | 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)